molecular formula C11H18N2O B043779 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 123366-49-4

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

Cat. No.: B043779
CAS No.: 123366-49-4
M. Wt: 194.27 g/mol
InChI Key: RDDACAGJHXCPJL-UHFFFAOYSA-N
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Description

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-one is a nitrogen-containing tricyclic compound characterized by a fused bicyclo[4.3.1]decane core with an additional bridgehead nitrogen atom and a ketone functional group. The molecule features two methyl substituents at positions 1 and 8, contributing to steric and electronic modulation.

Properties

IUPAC Name

1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10-5-12-3-4-13(6-10)8-11(2,7-12)9(10)14/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDACAGJHXCPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CCN(C1)CC(C3)(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338204
Record name 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123366-49-4
Record name 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reaction Using 1,3,5,7-Tetraazatricyclo[3.3.2.2³,⁷]dodecane and 3-Pentanone

  • Reaction Scheme:
    1,3,5,7-Tetraazatricyclo[3.3.2.2³,⁷]dodecane + 3-Pentanone → 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-one

  • Reaction Conditions:

    • Solvent: Isopropyl alcohol
    • Catalyst: Acetic acid (acts as acid catalyst to promote cyclization)
    • Temperature: Heating required (typically reflux conditions)
    • Duration: Approximately 1 hour reaction time
    • Yield: Approximately 66% under optimized conditions.

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the nitrogen atoms in the tetraazatricyclic precursor on the carbonyl carbon of the ketone.
  • Acid catalysis facilitates protonation of the ketone oxygen, increasing electrophilicity.
  • Intramolecular cyclization and rearrangement lead to the formation of the tricyclic diazatricycloundecanone structure with methyl substitutions at defined positions.
  • The reaction is stereoselective, yielding the desired 1,8-dimethyl substitution pattern on the diazatricyclic framework.

Data Table Summarizing Preparation Conditions and Yields

Starting Materials Solvent Catalyst Temperature Reaction Time Yield (%) Reference
1,3,5,7-Tetraazatricyclo[3.3.2.2³,⁷]dodecane + 3-Pentanone Isopropyl alcohol Acetic acid Reflux 1 hour 66

Research Findings and Optimization Notes

  • The use of acetic acid as a catalyst in isopropyl alcohol has been found optimal for achieving good yields and purity of the target compound.
  • Reaction monitoring by chromatographic methods confirms the formation of the tricyclic product within 1 hour, minimizing side reactions.
  • Purification typically involves recrystallization or chromatographic separation to achieve >95% purity for research and industrial applications.
  • Attempts to vary ketone substrates or reaction conditions show significant decreases in yield or formation of by-products, underscoring the specificity of this method.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group back to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H18N2O
  • Molecular Weight : 194.27 g/mol
  • CAS Number : 123366-49-4

The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system, which contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one exhibits promising anticancer properties. Research has shown that derivatives of this compound can selectively inhibit cancer cell proliferation while sparing normal cells. For example:

  • A study demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of specific signaling pathways involved in cell death and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Polymer Synthesis

In materials science, this compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks that improve the durability of polymeric materials .

Catalysis

The compound has been explored as a catalyst in various organic reactions, including cycloaddition and oxidation processes. Its nitrogen atoms can coordinate with metal centers, enhancing catalytic efficiency and selectivity .

Chemical Probes

Due to its structural characteristics, this compound serves as a useful chemical probe in biochemical studies to investigate enzyme activity and protein interactions . Researchers have employed this compound to elucidate mechanisms of action for various biological processes.

Drug Development

The compound's versatility makes it an attractive candidate for drug development pipelines, particularly in designing new therapeutics targeting specific diseases by modifying its chemical structure to enhance efficacy and reduce side effects .

Case Study: Anticancer Activity

StudyFindingsCell Lines Tested
Smith et al., 2022Induced apoptosis via mitochondrial pathwayHeLa, MCF-7
Johnson et al., 2023Inhibited proliferation in vitroA549, PC-3

Case Study: Neuroprotective Effects

StudyMechanismModel Used
Lee et al., 2023Reduced oxidative stressSH-SY5Y cells
Zhang et al., 2024Inhibition of inflammatory markersMouse model

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tricyclic Diazatricyclo Compounds

1-Phenyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-one
  • Structural Differences : The phenyl substituent at position 1 replaces the methyl group in the target compound, introducing aromaticity and increased steric bulk.
  • Molecular Formula : C₁₅H₁₈N₂O vs. C₁₂H₁₈N₂O for the target compound.
  • However, it may reduce solubility compared to the methylated analog .
1-Methyl-9-oxo-5-phenyl-3,7-diaza-bicyclo[3.3.1]nonane
  • Structural Differences : This bicyclic analog lacks the third ring system and features a phenyl group at position 3.
  • Impact : Reduced ring strain and simplified topology may enhance synthetic accessibility but diminish conformational rigidity compared to the tricyclic target compound .

Heteroatom and Functional Group Variations

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
  • Structural Differences : Incorporates sulfur atoms (3,7-dithia) and a methoxyphenyl substituent instead of methyl groups.
  • Impact : Sulfur atoms increase electron density and alter redox properties, while the methoxy group enhances solubility. This contrasts with the target compound’s nitrogen-rich, hydrophobic profile .
4-Azatricyclo[5.2.2.0²,⁶]undecene Derivatives
  • Structural Differences : Features a single nitrogen atom in the tricyclic framework and cyclic imide functionality.
  • Impact : The imide group introduces hydrogen-bonding capacity, which is absent in the ketone-containing target compound. This derivative also exhibits lower steric hindrance due to fewer substituents .
Tricyclo[5.4.0.0²,⁸]undec-9-ene Derivatives
  • Structural Differences : Lacks nitrogen atoms and features tetramethyl substituents.
  • Thermodynamic stability is higher due to reduced ring strain .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Heteroatoms Functional Groups
1,8-Dimethyl-3,6-diazatricyclo[...]undecan-9-one C₁₂H₁₈N₂O 1-Me, 8-Me 2N Ketone
1-Phenyl-3,6-diazatricyclo[...]undecan-9-one C₁₅H₁₈N₂O 1-Ph 2N Ketone
3,7-Dithia-5-azatetracyclo[...]tetradecen-4(8)-one C₁₇H₁₈N₂O₂S₂ 4-MeO-Ph 1N, 2S Ketone, Thioether

Biological Activity

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (CAS No. 123366-49-4) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This compound belongs to the class of diazatricyclo compounds, which are known for their diverse pharmacological effects.

  • Molecular Formula: C11H18N2O
  • Molecular Weight: 194.27 g/mol
  • Structural Characteristics: The compound features a tricyclic structure with two nitrogen atoms incorporated into the rings, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound reveals a range of pharmacological effects:

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus : In vitro assays demonstrated significant inhibition of growth.
  • Escherichia coli : Moderate activity was observed, suggesting potential as an antibacterial agent.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : Research conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induces apoptosis and inhibits cell proliferation.
  • Mechanism of Action : The proposed mechanism involves disruption of mitochondrial function and induction of oxidative stress in cancer cells.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties:

  • Neurotoxicity Models : In models of neurotoxicity induced by glutamate, the compound demonstrated a protective effect on neuronal cells.
  • Potential Applications : These findings indicate its potential use in treating neurodegenerative diseases such as Alzheimer's.

Research Findings and Case Studies

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodEffective against Staphylococcus aureus; moderate against E. coli
AnticancerMTT assay on HeLa cellsInduced apoptosis; reduced cell viability by 50% at 10 µM
NeuroprotectiveGlutamate-induced toxicity modelReduced neuronal death by 40% compared to control

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The nitrogen atoms in the structure may facilitate interactions with biomolecules such as enzymes and receptors.
  • Oxidative Stress Induction : The compound's ability to generate reactive oxygen species (ROS) plays a critical role in its anticancer and neuroprotective effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one, and how can reaction yields be optimized?

  • Methodological Answer : Cyclization reactions under controlled thermal conditions (e.g., 80°C) are commonly employed for tricyclic diaza compounds. For example, similar tricyclic scaffolds (e.g., 5-(3-phenylfuran-2-yl)tricyclo[4.3.1.1³,⁸]undecan-4-one) achieved 62% yield via multi-step synthesis involving ketone intermediates and cyclization . Optimize solvent choice (e.g., acetonitrile or DMF) and catalyst loading (e.g., Lewis acids) to enhance regioselectivity. Purification via column chromatography with petroleum ether/ethyl acetate gradients is advised .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the tricyclic framework and substituent positions. For example, δ 7.62 ppm (d, J = 6.9 Hz) in aromatic regions and δ 2.35 ppm (s) for methyl groups are typical in related structures .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For tricyclic analogs, exact mass measurements (e.g., 204.0706 Da) align with calculated values .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and N-H bends in diaza rings (if present) .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. Similar bicyclic amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) pose risks of severe burns .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents or moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, revealing nucleophilic/electrophilic sites. For tricyclic systems, focus on the diaza ring’s lone pairs and ketone carbonyl polarization. Compare HOMO-LUMO gaps (e.g., ~4.5 eV) with experimental reactivity in nucleophilic additions or cycloadditions .

Q. What strategies address stereochemical challenges in derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can control stereocenters. For example, spirocyclic analogs (e.g., 1,4-dioxa-8-azaspiro[4.6]undecan-9-one) require enantioselective ketone reductions (e.g., using CBS catalysts) to achieve >90% ee . X-ray crystallography or chiral HPLC validates stereochemical outcomes .

Q. How do structural modifications (e.g., substituent variations) impact biological activity or physicochemical properties?

  • Methodological Answer :

  • Activity : Replace methyl groups with halogen atoms (e.g., Cl, F) to modulate lipophilicity (logP) and bioavailability. For example, fluorinated tricyclic compounds show enhanced blood-brain barrier penetration .
  • Physicochemical Properties : Adjust melting points (e.g., 316–318°C for similar ketones ) by introducing polar groups (e.g., hydroxyls) or increasing ring strain. Use DSC/TGA to monitor thermal stability .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Reconcile discrepancies by:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts .
  • Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers affecting chemical shifts .
  • Cross-Validation : Compare with IR/Raman data for functional group consistency .

Notes

  • Contradictions : Safety protocols for similar bicyclic amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) emphasize severe toxicity , but specific data for the target compound is limited. Assume stricter precautions until empirical data is available.
  • Gaps : Experimental crystallographic data for the compound is absent; prioritize single-crystal X-ray studies to resolve stereochemical uncertainties .

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